molecular formula C10H11BrFN5 B7095269 N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine

Cat. No.: B7095269
M. Wt: 300.13 g/mol
InChI Key: JTFBMTZQLIFMNF-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine is a synthetic organic compound that features a unique combination of imidazole and pyrimidine rings

Properties

IUPAC Name

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN5/c1-17-6-16-7(10(17)11)2-3-13-9-4-8(12)14-5-15-9/h4-6H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFBMTZQLIFMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)CCNC2=CC(=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, such as 4-bromo-1-methylimidazole, the imidazole ring is synthesized through cyclization reactions.

    Alkylation: The imidazole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Pyrimidine Ring Formation: The fluoropyrimidine moiety is synthesized separately, often starting from a fluorinated pyrimidine precursor.

    Coupling Reaction: The final step involves coupling the imidazole and pyrimidine fragments under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the imidazole and pyrimidine rings.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used as a probe to study biological processes at the molecular level.

    Chemical Biology: It serves as a tool for modifying biological molecules to study their function and interactions.

    Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine
  • N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-chloropyrimidin-4-amine
  • N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-methylpyrimidin-4-amine

Uniqueness

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine is unique due to the specific combination of bromine and fluorine atoms, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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